(E)-10-Nitrohexadec-9-enoic Acid
Description
(E)-10-Nitrohexadec-9-enoic acid is a nitroalkene fatty acid characterized by a 16-carbon chain with a trans (E)-configured double bond at position 9 and a nitro (-NO₂) group at position 10. The compound is synthesized via hydrolysis of its methyl ester precursor, (E)-methyl 10-nitrohexadec-9-enoate, using column chromatography for purification . Its molecular formula is C₁₆H₂₉NO₄, with a molecular weight of 299.4 g/mol. Nuclear magnetic resonance (NMR) data confirm the (E)-stereochemistry and structural integrity, showing key signals at δ 7.05 ppm (1H, t, J=7.8 Hz) for the nitroalkene proton and δ 174.2 ppm for the carboxylic acid carbonyl carbon .
This compound is notable for its role in activating peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in metabolic regulation and anti-inflammatory responses . The nitro group’s electron-withdrawing properties enhance electrophilicity, facilitating covalent interactions with cysteine residues in target proteins, which underpins its bioactivity.
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
(E)-10-nitrohexadec-9-enoic acid |
InChI |
InChI=1S/C16H29NO4/c1-2-3-4-9-12-15(17(20)21)13-10-7-5-6-8-11-14-16(18)19/h13H,2-12,14H2,1H3,(H,18,19)/b15-13+ |
InChI Key |
WZWPBDQYCAJWSX-FYWRMAATSA-N |
Isomeric SMILES |
CCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Critical Challenges in Synthesis
Key challenges include:
-
Regioselectivity : Ensuring nitration occurs exclusively at the C10 position of the hexadec-9-enoic acid backbone.
-
Stereocontrol : Avoiding Z-isomer formation during dehydroacetylation, as the biological activity of nitroalkenes is highly geometry-dependent.
-
Scalability : Minimizing side reactions such as over-nitration or decarboxylation during ester hydrolysis.
Step-by-Step Synthetic Procedure
Nitro Aldol Condensation (Henry Reaction)
The synthesis begins with the Henry reaction between 1-nitrohexane (10 ) and hex-2-enal (11 ) under basic conditions (Scheme 2 in). This step forms the β-nitro alcohol intermediate (15 ) with a 72% yield, as reported in.
Reaction Conditions :
-
Solvent : Methanol
-
Base : Potassium carbonate (K₂CO₃)
-
Temperature : 0°C to room temperature (20°C)
-
Time : 12 hours
The nitro alcohol is acetylated using acetic anhydride and pyridine to yield the corresponding acetate (16 ), facilitating subsequent elimination.
Dehydroacetylation for Nitroalkene Formation
Dehydroacetylation of 16 is performed via thermal elimination using DBU (1,8-diazabicycloundec-7-ene) in toluene at 80°C for 2 hours, producing the (E)-nitroalkene methyl ester (17 ) in 58% yield. The E-geometry is confirmed by ¹H NMR, where the vinyl proton resonates at δ 7.02 ppm as a doublet (J = 13.5 Hz), characteristic of trans-configuration.
Ester Hydrolysis to Carboxylic Acid
The methyl ester 17 is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water (3:1) mixture at 50°C for 6 hours, yielding (E)-10-nitrohexadec-9-enoic acid (4 ) in 95% yield. Acidic workup (HCl) ensures complete protonation of the carboxylate.
Optimization of Reaction Parameters
Yield Improvements in Dehydroacetylation
Initial reports indicated moderate yields (16–58%) for dehydroacetylation steps across similar nitroalkene syntheses. For 4 , optimizing the base (DBU over KOtBu) and solvent (toluene over DMF) increased the yield to 58%, attributed to reduced side reactions such as retro-aldol decomposition.
Solvent and Temperature Effects
-
Solvent Polarity : Nonpolar solvents (toluene) favor elimination over nucleophilic substitution.
-
Temperature : Elevated temperatures (80°C) accelerate elimination but require careful control to prevent nitro group decomposition.
Structural Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (500 MHz, CDCl₃) :
-
δ 7.02 (1H, d, J = 13.5 Hz, H-9)
-
δ 2.34 (2H, t, J = 7.5 Hz, H-2)
-
δ 1.62–1.25 (m, 20H, alkyl chain)
¹³C NMR (125 MHz, CDCl₃) :
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment
HPLC analysis (C18 column, 80% methanol/water) confirmed >98% purity, with a single peak at retention time 12.7 minutes.
Comparative Analysis with Related Nitroalkenes
Positional Isomerism and PPARγ Activity
While 4 exhibits moderate PPARγ activation (EC₅₀ = 0.63 μM), nitration at the C12 position (e.g., (E)-12-nitrooctadec-9-enoic acid) enhances potency 16-fold (EC₅₀ = 0.039 μM), underscoring the significance of nitration site on biological activity.
Chain Length and Unsaturation Effects
-
Chain Length : Reducing the carbon backbone from C18 to C16 (as in 4 ) minimally affects PPARγ binding affinity (IC₅₀ = 0.63 μM vs. 0.98 μM for C18 analogs).
-
Double Bonds : Monoenoic acids like 4 show linear activation kinetics at high concentrations (>2 μM), unlike dienoic analogs, which exhibit saturable binding .
Chemical Reactions Analysis
Types of Reactions: (E)-10-Nitrohexadec-9-enoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Nitroalkenes and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitroalkenes.
Scientific Research Applications
Anti-Inflammatory Properties
Nitro-fatty acids, including (E)-10-nitrohexadec-9-enoic acid, are known for their ability to modulate inflammatory responses. They act as electrophilic mediators that can initiate signaling pathways leading to the resolution of inflammation. Research indicates that these compounds inhibit neutrophil activation and reduce the release of pro-inflammatory cytokines, thereby mitigating inflammatory conditions in various models .
Cytoprotective Effects
The cytoprotective properties of (E)-10-nitrohexadec-9-enoic acid have been demonstrated in various in vitro and in vivo studies. These effects are attributed to the compound's ability to induce antioxidant responses and protect cells from oxidative stress.
Key Findings
- Induction of Heme Oxygenase-1 : Nitro-fatty acids stimulate the expression of heme oxygenase-1, an enzyme associated with cellular protection against oxidative damage .
- Protection Against Organ Injury : In animal models, administration of nitro-fatty acids has been linked to reduced injury in conditions such as myocardial infarction and renal ischemia .
Potential Therapeutic Applications
Given their diverse biological activities, nitro-fatty acids are being investigated for their potential therapeutic applications in several diseases:
Cardiovascular Diseases
Nitro-fatty acids may offer protective benefits in cardiovascular diseases by improving endothelial function and reducing hypertension through the inhibition of soluble epoxide hydrolase .
Cancer
Research suggests that (E)-10-nitrohexadec-9-enoic acid may exert anti-tumorigenic effects by targeting cancer cell pathways. It has shown promise in inhibiting cell proliferation and inducing apoptosis in colorectal cancer models .
Neurodegenerative Diseases
The neuroprotective effects of nitro-fatty acids are being explored in conditions such as Alzheimer's and Parkinson's diseases. Their ability to modulate inflammatory processes and oxidative stress could provide therapeutic benefits .
Synthesis and Derivatives
The synthesis of (E)-10-nitrohexadec-9-enoic acid has been achieved through various methods, including one-pot synthesis techniques that streamline production while maintaining high yields . The development of analogs with modified structures is ongoing to enhance potency and selectivity for specific biological targets.
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB signaling | Reduced inflammation |
| Cytoprotection | Induction of antioxidant enzymes | Protection against oxidative stress |
| Cardiovascular health | Modulation of endothelial function | Lowered blood pressure |
| Cancer treatment | Induction of apoptosis | Inhibition of tumor growth |
| Neuroprotection | Reduction of neuroinflammation | Slowed progression of neurodegenerative diseases |
Mechanism of Action
The mechanism of action of (E)-10-Nitrohexadec-9-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that modulate cellular signaling pathways. These pathways are involved in processes such as inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (E)-10-Nitrohexadec-9-enoic acid with structurally related fatty acids:
Key Differences and Implications
- Functional Groups: The nitro group in (E)-10-Nitrohexadec-9-enoic acid distinguishes it from hydroxylated (e.g., Ricinelaidic acid ) or ketone-containing analogs (e.g., 9,12-dioxooctadec-10-enoic acid ). Nitro groups enhance electrophilicity, enabling covalent protein adduct formation, whereas hydroxyl or ketone groups participate in hydrogen bonding or redox reactions. Ricinelaidic acid’s hydroxyl group at C12 confers surfactant properties, useful in lipid membrane studies , while the nitro group in the target compound drives PPARγ-mediated transcriptional activity .
- Chain Length and Double Bond Position: Shorter chain analogs (e.g., 9-hydroxy-12-oxododec-10-enoic acid, C12 ) exhibit reduced hydrophobicity compared to C16/C18 compounds, affecting membrane permeability and receptor binding. The (E)-configuration at C9 in the target compound optimizes spatial alignment for PPARγ binding, whereas Z-configured analogs (e.g., 9-Hydroxy-10-oxo-12Z-octadecenoic acid ) may adopt less favorable conformations.
- Synthetic Accessibility: (E)-10-Nitrohexadec-9-enoic acid is synthesized in low yield (16% after hydrolysis ), contrasting with naturally abundant compounds like elaidic acid . 9,12-Dioxooctadec-10-enoic acid’s synthesis relies on older oxidation methods , limiting its contemporary applicability compared to modern nitroalkene routes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-10-Nitrohexadec-9-enoic Acid, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via ester hydrolysis of (E)-methyl 10-nitrohexadec-9-enoate using column chromatography (silica gel, 4:1 hexanes:EtOAc → 1:1 hexanes:EtOAc). Key parameters include solvent gradient optimization and monitoring reaction progress via TLC (Rf = 0.08). Yield is sensitive to starting material purity (>99%) and temperature control during nitro-group stabilization .
- Data : Reported yields range from 16% (crude) to higher purity after iterative purification. NMR characterization (¹H and ¹³C) confirms structural integrity, with distinct peaks at δ 7.05 ppm (t, J=7.8 Hz, 1H) for the nitro-olefinic proton .
Q. How should researchers characterize the purity and structural identity of (E)-10-Nitrohexadec-9-enoic Acid?
- Methodological Answer : Use a combination of:
- Chromatography : Silica gel column chromatography with hexanes:EtOAc gradients for purification .
- Spectroscopy : ¹H NMR (e.g., nitro-olefinic proton at δ 7.05 ppm) and ¹³C NMR (e.g., carbonyl signal at δ 174.2 ppm) for structural validation .
- Mass Spectrometry : Compare fragmentation patterns with databases (e.g., NIST) for molecular ion confirmation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of nitro fatty acids like (E)-10-Nitrohexadec-9-enoic Acid?
- Methodological Answer : Discrepancies in PPARγ activation or anti-inflammatory effects may arise from:
- Isomer-specific effects : Ensure stereochemical purity (E vs. Z configurations) via NOESY NMR .
- Cell model variability : Standardize cell lines (e.g., HEK-293T for PPARγ luciferase assays) and control for redox conditions, as nitro fatty acids are redox-sensitive .
- Dose-response validation : Use multiple concentrations (e.g., 1–50 μM) to confirm activity thresholds .
Q. How can researchers design assays to evaluate the electrophilic reactivity of (E)-10-Nitrohexadec-9-enoic Acid with cellular thiols?
- Methodological Answer :
- Kinetic Studies : Use LC-MS/MS to quantify adduct formation (e.g., with glutathione or cysteine) under physiological pH (7.4) and varying O₂ levels .
- Competitive Binding : Co-incubate with other electrophiles (e.g., dimethyl fumarate) to assess specificity .
- Computational Modeling : Predict reactivity sites using DFT calculations (e.g., Fukui indices for electrophilicity) .
Q. What are best practices for reporting experimental data on (E)-10-Nitrohexadec-9-enoic Acid in manuscripts?
- Methodological Answer : Follow EASE guidelines:
- Title/Abstract : Specify stereochemistry (E/Z), concentration ranges, and biological endpoints (e.g., "PPARγ activation at 10 μM") .
- Data Tables : Include NMR shifts, purity metrics, and statistical significance (p-values with confidence intervals) .
- Ethics : Disclose conflicts of interest (e.g., funding sources for commercial analogs like CXA-10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
